Ethyl 1-acetyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate
Description
Ethyl 1-acetyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a structurally complex heterocyclic compound characterized by a pyrido[1,2-a]pyrimidine core. This compound features an acetyl group at position 1, a methyl group at position 6, and an ethyl carboxylate moiety at position 3. For instance, the propanoyl-substituted analog has a molecular formula of C₁₅H₂₂N₂O₄, a molecular weight of 294.34 g/mol, a density of 1.21 g/cm³, and a boiling point of 484°C . The acetyl-substituted target compound is expected to exhibit similar physicochemical traits but with slight variations due to differences in substituent size and polarity.
Pyrido[1,2-a]pyrimidine derivatives are widely explored for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory effects. The structural nuances of substituents at positions 1, 3, and 6 critically influence their pharmacological profiles and synthetic pathways.
Properties
CAS No. |
33499-10-4 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 1-acetyl-6-methyl-4-oxo-7,8,9,9a-tetrahydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-4-20-14(19)11-8-15(10(3)17)12-7-5-6-9(2)16(12)13(11)18/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
BETJUMPNNQRXLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2CCCC(N2C1=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-acetyl-6-methyl-4-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of ethyl acetoacetate, methylamine, and a suitable aldehyde in the presence of a catalyst. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-acetyl-6-methyl-4-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Ethyl 1-acetyl-6-methyl-4-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of Ethyl 1-acetyl-6-methyl-4-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The acetyl group at position 1 (target compound) reduces steric bulk compared to propanoyl () and may enhance solubility due to its smaller size.
Physicochemical Properties
- Boiling Point: The propanoyl analog () has a boiling point of 484°C . The acetyl-substituted target compound may exhibit a marginally lower boiling point due to reduced molecular weight.
- Solubility : Ethyl carboxylate groups (target compound, ) enhance hydrophilicity compared to carboxamide (Ch-127), favoring aqueous solubility .
Target Compound Implications :
- The acetyl group may enhance metabolic stability compared to propanoyl ().
- Ethyl carboxylate (position 3) could position the compound for antioxidant/antibacterial testing, as seen in derivatives .
Biological Activity
Ethyl 1-acetyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS No. 33499-10-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Molecular Formula : C14H20N2O4
Molecular Weight : 280.3196 g/mol
Density : 1.23 g/cm³
Boiling Point : 474.6°C at 760 mmHg
Flash Point : 240.9°C
Synthesis
The compound can be synthesized through various methods involving pyrimidine derivatives. The synthesis typically includes the formation of the pyrido[1,2-a]pyrimidine scaffold followed by acetylation and esterification processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar pyrimidine derivatives. For instance, compounds with thieno[2,3-d]pyrimidine scaffolds demonstrated significant inhibitory effects against a variety of human tumor cell lines. In particular, compounds exhibiting similar structural features to ethyl 1-acetyl-6-methyl-4-oxo have shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for cancer cell proliferation .
Table 1: Antitumor Activity of Pyrimidine Derivatives
| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) |
|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 |
| Compound 23 | 67.7 | 6.6 | 100 |
These compounds exhibited better activity compared to the standard antitumor agent 5-fluorouracil .
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of pyrimidine derivatives against various bacterial and fungal strains. Ethyl derivatives have shown significant activity against Gram-positive and Gram-negative bacteria as well as certain fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.
Case Studies
- Antitumor Efficacy Study : A study focused on a series of thieno[2,3-d]pyrimidine derivatives revealed that modifications in the structure significantly influenced their antitumor efficacy. The presence of specific functional groups enhanced binding affinity to DHFR and increased cytotoxicity against cancer cells .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of synthesized pyrimidine derivatives using tube dilution methods against various pathogens. Results indicated that certain derivatives were effective at low concentrations, suggesting their potential as lead compounds for developing new antibiotics .
Q & A
Q. What are the established synthetic routes for Ethyl 1-acetyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate?
The compound is synthesized via condensation reactions between pyrido[1,2-a]pyrimidine precursors and acetylating agents. A common method involves reacting ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol, requiring a double excess of amine and prolonged reaction times to overcome reduced reactivity of the ester group . Acidic or basic catalysts (e.g., trifluoroacetic acid) may enhance yield and purity .
Q. How is the compound characterized structurally?
Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) and elemental analysis . Key spectral markers include shifts in aromatic protons of the pyrido-pyrimidine core (δ ~6.6–7.8 ppm) and signals for the acetyl group (δ ~2.1–2.3 ppm) . X-ray crystallography of analogous compounds reveals a screw-boat conformation in the pyrimidine ring and hydrogen bonding (C–H⋯O/N interactions) in the crystal lattice .
Q. What are the standard purity assessment protocols?
Purity is validated via HPLC (≥95% purity) and LCMS to detect byproducts. For example, LCMS data for related pyrimidine derivatives show molecular ion peaks (e.g., m/z 450.2 [M+1]) with retention times adjusted for polarity .
Advanced Research Questions
Q. How can bioisosterism between this compound and 4-hydroxyquinolin-2-ones be experimentally validated?
Bioisosterism is assessed using structure-activity relationship (SAR) studies. For instance, testing analgesic activity via the acetic acid-induced writhing model in mice reveals whether structural analogs (e.g., 4-hydroxyquinolin-2-ones) share comparable efficacy. Discrepancies in activity despite structural similarity highlight the need for conformational analysis (e.g., molecular docking) to evaluate binding affinity to target proteins .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions arise from variations in substituent effects or assay conditions. A systematic approach includes:
Q. How can computational methods optimize the compound’s synthetic pathway?
Density functional theory (DFT) predicts transition states and energy barriers for key reactions (e.g., amidation). For example, optimizing the reaction of pyrido-pyrimidine esters with amines requires evaluating solvent effects (ethanol vs. DMF) and catalyst selection (e.g., LiHMDS in THF) to reduce side-product formation .
Q. What methodologies assess the compound’s antioxidant and antibacterial potential?
- Antioxidant activity : Use DPPH radical scavenging assays (IC₅₀ values) and FRAP (ferric reducing antioxidant power) tests. Compare results with controls like ascorbic acid .
- Antibacterial activity : Perform MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains, accounting for efflux pump inhibitors to mitigate false negatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
